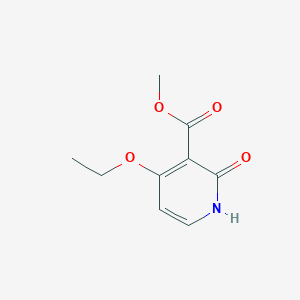

Methyl 4-ethoxy-2-hydroxynicotinate

Description

Methyl 4-ethoxy-2-hydroxynicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxylic acid position, an ethoxy substituent at the 4-position, and a hydroxyl group at the 2-position of the pyridine ring. Nicotinate esters are often studied for their bioavailability, metabolic stability, and physicochemical properties influenced by substituents .

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

methyl 4-ethoxy-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO4/c1-3-14-6-4-5-10-8(11)7(6)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11) |

InChI Key |

WPIADUXISVYPIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=O)NC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-2-hydroxynicotinate typically involves the esterification of 4-ethoxy-2-hydroxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-2-hydroxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in the formation of an alcohol .

Scientific Research Applications

Methyl 4-ethoxy-2-hydroxynicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-2-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with methyl 4-ethoxy-2-hydroxynicotinate:

*Calculated based on molecular formula.

Key Observations :

- Ester Group Influence : Methyl esters (e.g., methyl nicotinate) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., ethyl 4-hydroxy-2-methylnicotinate) .

- Conversely, the 2-hydroxy group introduces hydrogen bonding, which may improve aqueous solubility relative to non-polar analogs .

Biological Activity

Methyl 4-ethoxy-2-hydroxynicotinate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an ethoxy group and a hydroxyl group at specific positions on the aromatic ring. The molecular formula is , indicating a relatively complex structure that may influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are critical in combating oxidative stress in biological systems. This activity is often assessed through various assays measuring the ability to scavenge free radicals such as superoxide and hydroxyl radicals .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against a range of pathogens. This could be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Antiproliferative Effects : Research indicates that this compound may have antiproliferative effects on certain cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways involved remain under investigation but may include induction of apoptosis or inhibition of cell cycle progression .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

- Antioxidant Assays : In one study, the compound demonstrated effective scavenging activity against various reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition percentages .

- Cell Viability Tests : Using human cancer cell lines, it was found that treatment with this compound resulted in reduced cell viability. The IC50 values varied depending on the specific cell line tested, highlighting its selective action against cancerous cells .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antioxidant Efficacy : A study involving multiple cultivars of plants treated with the compound showed significant improvements in antioxidant enzyme activities compared to controls. This suggests its potential use as a natural antioxidant supplement in food or pharmaceutical applications .

- Clinical Observations : In clinical settings, patients receiving formulations containing this compound reported improvements in skin conditions attributed to its antimicrobial and anti-inflammatory properties. These observations warrant further clinical trials to establish efficacy and safety profiles.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Biological Activity | Key Findings |

|---|---|---|

| In Vitro Antioxidant | Scavenging Activity | Effective against superoxide and hydroxyl radicals; dose-dependent response |

| Cell Viability | Antiproliferative | Reduced viability in cancer cell lines; variable IC50 values |

| Clinical Observations | Skin Health Improvement | Positive effects noted in patients; potential for topical formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.